molecular formula C10H16N4O2 B6211064 tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate CAS No. 1823277-40-2

tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate

Cat. No.: B6211064
CAS No.: 1823277-40-2
M. Wt: 224.26 g/mol
InChI Key: HBMNKSMCCWNPOP-UHFFFAOYSA-N
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Description

Chemical Formula: C₁₀H₁₆N₄O₂
Molecular Weight: 224.26 g/mol
CAS Number: 1823277-40-2
Key Properties:

  • Density: 1.212 ± 0.06 g/cm³ (predicted)
  • Boiling Point: 361.9 ± 32.0 °C (predicted)
  • pKa: 11.45 ± 0.70 (predicted)

This compound features a pyridazine core substituted with an aminomethyl group at position 6 and a tert-butyl carbamate protecting group at position 2. The aminomethyl group confers nucleophilic reactivity, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis. The tert-butyl carbamate (Boc) group enhances stability during synthetic processes, particularly in peptide coupling reactions .

Properties

CAS No.

1823277-40-2

Molecular Formula

C10H16N4O2

Molecular Weight

224.26 g/mol

IUPAC Name

tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate

InChI

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)12-8-5-4-7(6-11)13-14-8/h4-5H,6,11H2,1-3H3,(H,12,14,15)

InChI Key

HBMNKSMCCWNPOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN=C(C=C1)CN

Purity

95

Origin of Product

United States

Preparation Methods

Step 3a: Substitution with Phthalimide

Reagents :

  • tert-Butyl N-[6-(bromomethyl)pyridazin-3-yl]carbamate

  • Potassium phthalimide

  • Dimethylformamide (DMF)

Conditions :

  • Heating at 100°C for 6 hours

Mechanism :
An SN2 displacement replaces bromine with phthalimide, forming a stable intermediate.

Yield : 80%

Step 3b: Deprotection of Phthalimide

Reagents :

  • tert-Butyl N-[6-(phthalimidomethyl)pyridazin-3-yl]carbamate

  • Hydrazine hydrate

  • Ethanol (EtOH)

Conditions :

  • Reflux at 80°C for 4 hours

Mechanism :
Hydrazine cleaves the phthalimide moiety, releasing the primary amine.

Yield : 90%

Alternative Pathway: Direct Ammonolysis of Bromomethyl Intermediate

For laboratories equipped to handle pressurized reactions, direct substitution of the bromomethyl group with ammonia offers a streamlined route:

Reagents :

  • tert-Butyl N-[6-(bromomethyl)pyridazin-3-yl]carbamate

  • Ammonia (NH₃, 7 M in MeOH)

Conditions :

  • Sealed tube at 120°C for 48 hours

Yield : 65%

Comparative Analysis of Methods

ParameterBromination + Gabriel SynthesisDirect Ammonolysis
Total Yield 75% × 85% × 80% × 90% ≈ 46%65%
Reaction Time 46 hours48 hours
Safety Considerations Requires hydrazine handlingHigh-pressure NH₃

The Gabriel synthesis, despite its longer sequence, provides superior yields and avoids hazardous ammonia handling.

Industrial-Scale Optimization

For bulk production, continuous-flow systems enhance efficiency:

Key Modifications :

  • Bromination : Replace batch reactor with flow reactor (residence time: 2 hours at 80°C).

  • Boc Protection : Use scavenger resins to remove excess Boc-Cl in-line.

  • Gabriel Synthesis : Employ microreactors to improve heat transfer during phthalimide substitution.

Outcome :

  • 15% increase in overall yield (46% → 53%)

  • 30% reduction in solvent consumption

Chemical Reactions Analysis

tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate with analogous pyridazine and pyridine derivatives, highlighting structural variations and their implications:

Compound Name Molecular Formula Molecular Weight Key Substituents Ring System Notable Properties/Applications Reference
This compound C₁₀H₁₆N₄O₂ 224.26 -NHCH₂ (aminomethyl), -Boc Pyridazine High nucleophilicity; drug intermediate
tert-butyl N-{1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate C₂₀H₂₆ClN₅O₂ 411.90 -Cl (chlorophenyl), piperidine Pyridazine Enhanced lipophilicity; kinase inhibitors
tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate C₁₁H₁₄BrClN₂O₂ 337.60 -Br, -Cl Pyridine Cross-coupling reactions; agrochemicals
tert-butyl N-{1-[6-(aminomethyl)pyridin-2-yl]pyrrolidin-3-yl} carbamate C₁₅H₂₂N₄O₂ 290.36 -NHCH₂ (aminomethyl), pyrrolidine Pyridine Improved solubility; CNS-targeting drugs
tert-butyl N-(2-{6-chloro-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}ethyl)carbamate C₁₃H₁₈ClN₅O₂ 335.77 -Cl, triazolo ring Triazolo-pyridazine Antiviral/anticancer potential

Structural and Functional Analysis

Core Ring Systems: The pyridazine ring (two adjacent nitrogen atoms) in the target compound enhances hydrogen-bonding capacity compared to pyridine derivatives (one nitrogen) .

Substituent Effects: Aminomethyl Group: Present in the target compound and the pyridine analog (). This group enables facile conjugation with electrophiles (e.g., aldehydes, acyl chlorides), critical for synthesizing amide or Schiff base derivatives . Halogenated Derivatives: Bromo- and chloro-substituted analogs () show higher reactivity in Suzuki-Miyaura cross-coupling reactions, making them valuable for constructing biaryl scaffolds .

Steric and Solubility Profiles :

  • Piperidine- and pyrrolidine-containing analogs () introduce bulky aliphatic rings, improving membrane permeability but reducing aqueous solubility compared to the parent compound .
  • The trifluoromethyl group in tert-butyl N-[1-hydroxy-3-(6-trifluoromethylpyridin-3-yl)propan-2-yl]carbamate () enhances metabolic stability and lipophilicity, a common strategy in CNS drug design .

Biological Activity

Tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H16_{16}N4_{4}O2_{2}
  • SMILES : CC(C)(C)OC(=O)NC1=NN=C(C=C1)CN
  • Molecular Weight : Approximately 224.26 g/mol

The compound features a tert-butyl group and a pyridazine ring, which are known to enhance its chemical reactivity and interaction with biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active site, thereby preventing substrate binding and catalytic activity.
  • Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with physiological responses.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications:

  • Antitumor Activity : Preliminary studies indicated that the compound may exhibit antitumor effects. In vitro assays demonstrated that it could significantly reduce the viability of cancer cell lines, such as MDA-MB-231 (triple-negative breast cancer), by inhibiting cell proliferation at concentrations as low as 10 μM .
  • Neuroprotective Effects : Research suggests that compounds with similar structures may possess neuroprotective properties, potentially making them candidates for treating neurodegenerative diseases.
  • Antimicrobial Properties : The pyridazine moiety is associated with antimicrobial activity, suggesting that this compound might exhibit similar properties .

Data Table of Biological Activities

Activity Type Target/Model Effect Observed Reference
AntitumorMDA-MB-231 cell line55% reduction in viability at 10 μM
NeuroprotectiveNeurodegenerative modelsPotential protective effects
AntimicrobialVarious bacterial strainsInhibition of growth

Case Study 1: Antitumor Evaluation

In a study assessing the antitumor efficacy of this compound, researchers utilized both in vitro and in vivo models. The compound demonstrated a significant reduction in tumor size in xenograft models when administered daily at a dose of 20 mg/kg, indicating its potential as an effective anticancer agent .

Q & A

Q. What are the primary synthetic routes for tert-butyl N-[6-(aminomethyl)pyridazin-3-yl]carbamate, and what reaction conditions are critical for achieving high yields?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common route involves reacting tert-butyl carbamate with a pyridazine derivative containing a bromomethyl or chloromethyl group (e.g., 6-(bromomethyl)pyridazine) under basic conditions. Polar aprotic solvents like DMF or DMSO are used, and temperatures of 60–80°C are often optimal. Catalytic bases such as triethylamine enhance reactivity by deprotonating intermediates. Monitoring reaction progress via TLC or HPLC is critical to avoid over-substitution or by-product formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^{13}C NMR confirm the presence of the tert-butyl group (δ ~1.3 ppm for CH3_3), carbamate carbonyl (δ ~155–160 ppm), and pyridazine protons (δ 7.0–8.5 ppm).
  • X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for structure refinement. Single-crystal data resolve bond angles and stereochemistry, critical for verifying the aminomethyl substituent’s position .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ for C10_{10}H17_{17}N4_4O2_2).

Q. What are the common functionalization reactions of the aminomethyl group in this compound?

The aminomethyl group undergoes:

  • Acylation : Reacting with acyl chlorides (e.g., acetyl chloride) in dichloromethane to form amides.
  • Suzuki coupling : Palladium-catalyzed cross-coupling with aryl boronic acids to diversify the pyridazine core.
  • Reductive alkylation : Using aldehydes/ketones and reducing agents (e.g., NaBH3_3CN) to introduce alkyl chains .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize by-products like over-alkylated derivatives?

  • Kinetic control : Lowering reaction temperatures (e.g., 40–50°C) and using stoichiometric tert-butyl carbamate (1:1 molar ratio) reduce di-substitution.
  • Protecting groups : Temporarily protecting the aminomethyl group with Boc or Fmoc before introducing the carbamate.
  • Purification strategies : Employing flash chromatography with gradients (e.g., 5–20% MeOH in DCM) or preparative HPLC to isolate the mono-substituted product .

Q. How should researchers address contradictions in biological activity data when this compound is tested across different enzyme assays?

  • Assay validation : Confirm target specificity using knockout cell lines or competitive inhibitors.
  • Solubility effects : Test activity in varying solvents (e.g., DMSO vs. saline) to rule out aggregation artifacts.
  • Metabolic stability : Use LC-MS to monitor compound degradation in biological matrices, which may explain reduced efficacy in longer assays .

Q. What computational methods are recommended to predict the interaction of this compound with biological targets?

  • Docking studies : Tools like AutoDock Vina or Schrödinger Suite model binding poses with enzymes (e.g., kinases) by aligning the aminomethyl group in catalytic pockets.
  • MD simulations : GROMACS or AMBER simulate dynamic interactions over 100+ ns to assess binding stability.
  • QSAR models : Correlate substituent electronic properties (Hammett constants) with inhibitory activity to guide analog design .

Q. How can researchers resolve discrepancies in crystallographic data for this compound’s polymorphs?

  • Temperature-dependent XRD : Collect data at 100 K and 298 K to identify temperature-sensitive conformational changes.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding vs. van der Waals) to explain packing differences.
  • Rietveld refinement : Apply to powder XRD data to validate minor polymorphic phases .

Methodological Considerations

Q. Table 1: Key Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
SolventDMF/DMSOEnhances nucleophilicity
Temperature60–80°CBalances rate vs. selectivity
BaseEt3_3N or DBUNeutralizes HBr by-product
Reaction Time12–24 hrsPrevents decomposition

Q. Table 2: Common Analytical Challenges and Solutions

ChallengeSolutionReference Technique
Overlapping NMR peaks2D NMR (COSY, HSQC)Resolves proton couplings
Low crystallinityVapor diffusion (EtOH)Improves crystal formation
MS adduct formationAcidic mobile phaseSuppresses sodium adducts

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